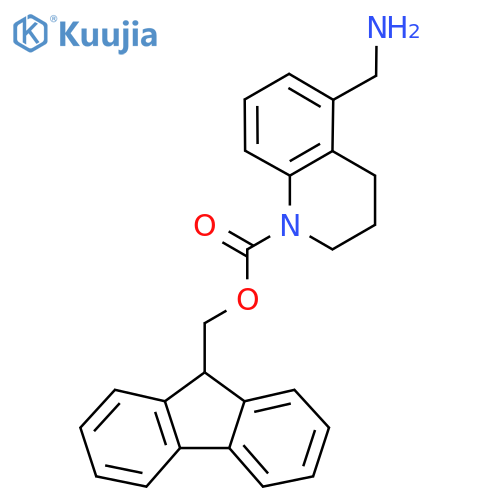

Cas no 2384281-11-0 ((9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate)

(9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- (9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate

- 2384281-11-0

- EN300-1665782

-

- インチ: 1S/C25H24N2O2/c26-15-17-7-5-13-24-18(17)12-6-14-27(24)25(28)29-16-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-5,7-11,13,23H,6,12,14-16,26H2

- InChIKey: YLKIDWCVWOBLLW-UHFFFAOYSA-N

- ほほえんだ: O(C(N1C2C=CC=C(CN)C=2CCC1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 384.183778013g/mol

- どういたいしつりょう: 384.183778013g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 29

- 回転可能化学結合数: 4

- 複雑さ: 559

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 55.6Ų

(9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1665782-0.5g |

(9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate |

2384281-11-0 | 0.5g |

$1984.0 | 2023-06-04 | ||

| Enamine | EN300-1665782-1.0g |

(9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate |

2384281-11-0 | 1g |

$2068.0 | 2023-06-04 | ||

| Enamine | EN300-1665782-0.25g |

(9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate |

2384281-11-0 | 0.25g |

$1902.0 | 2023-06-04 | ||

| Enamine | EN300-1665782-250mg |

(9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate |

2384281-11-0 | 250mg |

$1902.0 | 2023-09-21 | ||

| Enamine | EN300-1665782-2500mg |

(9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate |

2384281-11-0 | 2500mg |

$4052.0 | 2023-09-21 | ||

| Enamine | EN300-1665782-10000mg |

(9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate |

2384281-11-0 | 10000mg |

$8889.0 | 2023-09-21 | ||

| Enamine | EN300-1665782-10.0g |

(9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate |

2384281-11-0 | 10g |

$8889.0 | 2023-06-04 | ||

| Enamine | EN300-1665782-0.1g |

(9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate |

2384281-11-0 | 0.1g |

$1819.0 | 2023-06-04 | ||

| Enamine | EN300-1665782-0.05g |

(9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate |

2384281-11-0 | 0.05g |

$1737.0 | 2023-06-04 | ||

| Enamine | EN300-1665782-5.0g |

(9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate |

2384281-11-0 | 5g |

$5995.0 | 2023-06-04 |

(9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate 関連文献

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

John J. Lavigne Chem. Commun., 2003, 1626-1627

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

(9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylateに関する追加情報

Introduction to (9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate (CAS No. 2384281-11-0)

Chemical compounds play a pivotal role in the advancement of pharmaceuticals and biotechnology. Among these, (9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate (CAS No. 2384281-11-0) stands out as a compound of significant interest due to its unique structural and functional properties. This compound, characterized by its complex molecular architecture, has garnered attention in recent years for its potential applications in medicinal chemistry and drug development.

The molecular structure of (9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate consists of a fluorene moiety linked to a tetrahydroquinoline core. The presence of an amino methyl group at the 5-position of the tetrahydroquinoline ring introduces a versatile site for further chemical modification, making it a valuable scaffold for the synthesis of novel bioactive molecules. This structural feature has been exploited in various research endeavors aimed at developing innovative therapeutic agents.

In recent years, there has been a surge in research focused on the development of small-molecule inhibitors targeting various biological pathways. The tetrahydroquinoline scaffold is particularly noteworthy due to its ability to interact with a wide range of biological targets, including enzymes and receptors involved in cancer, inflammation, and neurodegenerative diseases. The fluorene group appended to the tetrahydroquinoline core enhances the solubility and bioavailability of the compound, making it an attractive candidate for further pharmacological investigation.

One of the most compelling aspects of (9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate is its potential as a lead compound for drug discovery. Researchers have leveraged its structural flexibility to design derivatives with enhanced binding affinity and selectivity towards specific biological targets. For instance, studies have demonstrated that modifications at the amino methyl position can significantly alter the pharmacokinetic properties of the compound, leading to improved drug-like characteristics.

The field of medicinal chemistry has seen significant advancements in the use of computational methods to predict and optimize the properties of bioactive molecules. Molecular modeling techniques have been employed to explore the interactions between (9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate and its target proteins. These studies have provided valuable insights into the structural requirements for effective binding and have guided the design of more potent and selective inhibitors.

Moreover, the compound's potential in therapeutic applications has been highlighted in several preclinical studies. Research has shown that derivatives of this scaffold exhibit promising activity against various disease models. For example, studies on tetrahydroquinoline-based compounds have revealed their efficacy in inhibiting kinases involved in cancer progression. The presence of the fluorene group has been shown to enhance the metabolic stability and oral bioavailability of these derivatives, making them suitable for clinical development.

The synthesis of (9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate involves multi-step organic transformations that showcase the ingenuity of synthetic chemists. The process typically begins with the functionalization of fluorene derivatives followed by the introduction of the tetrahydroquinoline core through cyclization reactions. The amino methyl group is then incorporated via nucleophilic substitution or other suitable methods. Each step is carefully optimized to ensure high yield and purity, which are crucial for subsequent pharmacological evaluations.

In conclusion, (9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and versatile chemical properties make it an excellent scaffold for developing novel therapeutic agents. As research in this field continues to evolve, it is likely that this compound will play an increasingly important role in addressing some of the most pressing challenges in medicine today.

2384281-11-0 ((9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate) 関連製品

- 2034226-30-5(1-[5-(pyridin-4-yl)-2,3-dihydro-1H-indol-1-yl]butan-1-one)

- 924860-65-1(2-Amino-4-(1H-tetrazol-5-yl)phenol)

- 1805750-23-5(2-Methyl-6-propionylmandelic acid)

- 734538-39-7(N-(oxolan-2-yl)methyl-2-(quinazolin-4-ylsulfanyl)acetamide)

- 2228744-76-9(5-{bicyclo2.2.1heptan-2-yl}-1,3-oxazol-2-amine)

- 2228339-64-6(tert-butyl N-3-amino-2-(2-methoxynaphthalen-1-yl)-2-methylpropylcarbamate)

- 1803605-67-5(6-2-(Dimethylamino)acetamidopyridine-2-carboxylic Acid Hydrochloride)

- 24242-17-9(5-(aminocarbonyl)-3-Pyridinecarboxylic acid)

- 2137702-97-5(Benzene, [[3-[1-(bromomethyl)-3-methylcyclobutyl]propoxy]methyl]-)

- 879460-71-6(8-(2-hydroxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)